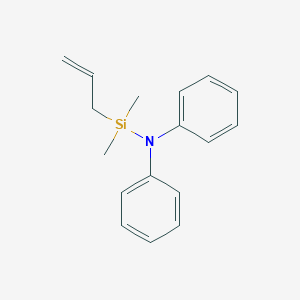
Phlinoside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phlinoside E is a natural compound that is extracted from the plant Phlomis umbrosa. This compound has gained significant attention in recent years due to its potential therapeutic properties. Phlinoside E is a type of iridoid glycoside, which is a class of compounds that are known for their anti-inflammatory, antioxidant, and neuroprotective effects.
Scientific Research Applications
Chemical Composition and Isolation
Phlinoside E, a phenylpropanoid glycoside, was identified as a constituent of Phlomis linearis. This compound was isolated from the methanolic extract of the aerial parts of the plant. Its chemical structure was determined through chemical and spectral analysis, revealing its composition as a complex glycoside with specific linkages and substituents (Çalış et al., 1991).
Related Phenylpropanoid Glycosides
In addition to Phlinoside E, related compounds, such as Phlinosides A, B, and C, have been isolated from Phlomis linearis. These compounds share similar structural features and are part of a broader group of phenylpropanoid glycosides found in this species (Çalış et al., 1990).
Antibacterial Properties
Research on phenylethanoid glycosides from Phlomis lanceolata, including Phlinoside C, showed that these compounds possess antibacterial properties. However, it is important to note that Phlinoside E was not specifically mentioned in this context, and the antibacterial activity of Phlinoside E itself requires further investigation (Nazemiyeh et al., 2007).
Cytotoxic and Cytostatic Activities
A study involving various glycosidic compounds from Turkish medicinal plants, including Phlomis armeniaca, highlighted the cytotoxic and cytostatic activities of phenylpropanoid glycosides. This research suggests potential implications in cancer research, although Phlinoside E was not explicitly mentioned (Saracoglu et al., 1995).
properties
CAS RN |
137578-58-6 |
|---|---|
Product Name |
Phlinoside E |
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
784.8 g/mol |
IUPAC Name |
[4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H48O19/c1-15-25(42)27(44)29(46)35(50-15)55-33-28(45)26(43)16(2)51-36(33)54-32-30(47)34(49-11-10-18-4-7-19(38)21(40)12-18)52-23(14-37)31(32)53-24(41)9-6-17-5-8-20(39)22(13-17)48-3/h4-9,12-13,15-16,23,25-40,42-47H,10-11,14H2,1-3H3/b9-6+ |
InChI Key |
VJZBGZNQVVWWSO-RMKNXTFCSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)/C=C/C4=CC(=C(C=C4)O)OC)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)OC)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)OC)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
synonyms |
3,4-dihydroxy-beta-phenylethoxy-O-alpha-L-rhamnopyranosyl(1-2)-alpha-L-rhamnopyranosyl(1-3)-4-feruloyl-beta-D-glucopyranoside phlinoside E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)

![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)